二茂钴

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Cobaltocene has a wide range of applications in scientific research:

作用机制

Target of Action

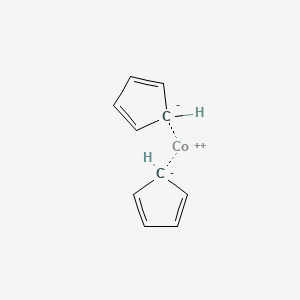

Cobaltocene, also known as Bis(cyclopentadienyl)cobalt(II), is an organocobalt compound . It primarily targets the process of energy storage and conversion . It has been found to be unusually efficient when used as a co-catalyst in reactions, directly delivering protons and electrons to the catalyst .

Mode of Action

Cobaltocene has 19 valence electrons, one more than usually found in organotransition metal complexes . This additional electron occupies an orbital that is antibonding with respect to the Co–C bonds . Many chemical reactions of Cobaltocene are characterized by its tendency to lose this “extra” electron, yielding an 18-electron cation known as cobaltocenium .

Biochemical Pathways

Cobaltocene plays a significant role in the field of organometallic chemistry . It is involved in the synthesis of a wide range of formal electron counts . The versatility of metallocenes stems from their ability to stabilize metals with a wide range of valence electron counts .

Pharmacokinetics

It is known that cobaltocene is a dark purple solid that sublimes readily slightly above room temperature . Due to the ease with which it reacts with oxygen, the compound must be handled and stored using air-free techniques .

Result of Action

The result of Cobaltocene’s action is the creation of a stable 18-electron cation known as cobaltocenium . This process is characterized by the loss of the “extra” electron from Cobaltocene . The compound’s action has potential applications in the fields of catalysis and materials chemistry .

Action Environment

The action of Cobaltocene is influenced by environmental factors such as temperature and the presence of oxygen . It sublimes readily slightly above room temperature and reacts easily with oxygen . Therefore, it must be handled and stored using air-free techniques .

生化分析

Biochemical Properties

It is known to be a powerful electron donor and is widely used as a dopant to prepare molecular semiconductors due to its low solid-state ionization energy . The dopant improves charge injection and transport in electronic devices .

Cellular Effects

It is known to be used as a dopant to prepare encapsulated carbon nanotubes with high thermoelectric conversion efficiency . This suggests that it may have some influence on cellular processes related to energy conversion.

Molecular Mechanism

It is known to act as a one-electron reducing agent in the laboratory . It reacts with carbon monoxide to prepare cobalt (I) derivative, cyclopentadienylcobalt dicarbonyl .

Temporal Effects in Laboratory Settings

It is known to be used as a dopant to prepare encapsulated carbon nanotubes with high thermoelectric conversion efficiency , suggesting that it may have some long-term effects on cellular function.

Metabolic Pathways

It is known to act as a one-electron reducing agent in the laboratory , suggesting that it may interact with certain enzymes or cofactors.

Transport and Distribution

It is known to be used as a dopant to prepare encapsulated carbon nanotubes with high thermoelectric conversion efficiency , suggesting that it may have some effects on its localization or accumulation.

Subcellular Localization

It is known to be used as a dopant to prepare encapsulated carbon nanotubes with high thermoelectric conversion efficiency , suggesting that it may have some effects on its activity or function.

准备方法

Cobaltocene is typically synthesized by the reaction of sodium cyclopentadienide (NaC₅H₅) with anhydrous cobalt(II) chloride in tetrahydrofuran (THF) solution . The reaction produces sodium chloride as a byproduct, and the organometallic product is usually purified by vacuum sublimation .

Industrial production methods are similar, involving the same reactants and conditions but on a larger scale to meet commercial demands .

化学反应分析

Cobaltocene undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form cobaltocenium cation, an 18-electron species.

Reduction: It acts as a one-electron reducing agent in the laboratory.

Substitution: It reacts with carbon monoxide to form cyclopentadienylcobalt dicarbonyl.

Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like sodium . Major products formed include cobaltocenium salts and cobalt carbonyl complexes .

相似化合物的比较

Cobaltocene is similar to other metallocenes such as ferrocene, nickelocene, and rhodocene . it is unique due to its 19-valence electron configuration, which gives it distinct redox properties .

Ferrocene: More stable due to its 18-electron configuration.

Nickelocene: Similar structure but different reactivity due to the different metal center.

Rhodocene: Exists as a dimer due to its tendency to form C–C bonds between cyclopentadienyl rings.

These comparisons highlight the unique electronic properties of bis(cyclopentadienyl)cobalt(II) that make it valuable in various applications.

属性

CAS 编号 |

1277-43-6 |

|---|---|

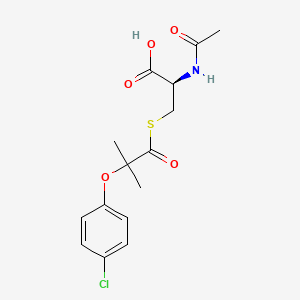

分子式 |

C10H10Co |

分子量 |

189.12 g/mol |

IUPAC 名称 |

cobalt(2+);cyclopenta-1,3-diene |

InChI |

InChI=1S/2C5H5.Co/c2*1-2-4-5-3-1;/h2*1-3H,4H2;/q2*-1;+2 |

InChI 键 |

SNBRJOIYNQIWSZ-UHFFFAOYSA-N |

SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Co+2] |

规范 SMILES |

C1C=CC=[C-]1.C1C=CC=[C-]1.[Co+2] |

外观 |

Solid powder |

熔点 |

343 to 345 °F (NTP, 1992) |

Key on ui other cas no. |

1277-43-6 |

物理描述 |

Cobaltocene appears as black-purple crystals or black solid. Sublimes at 104 °F and 0.1 mmHg. (NTP, 1992) Black-purple or black solid; Insoluble in water; [CAMEO] Black-violet crystals; [Acros Organics MSDS] |

Pictograms |

Flammable; Irritant; Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

less than 1 mg/mL at 70.7 °F (NTP, 1992) |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Cobaltocene; Kobaltocen; Dicyclopentadienylcobalt; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。